molecular formula C16H18INO3S B288578 N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamide

N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No. B288578
M. Wt: 431.3 g/mol
InChI Key: SVWMBWAMPFTAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used to treat bacterial infections. It is a white, odorless, crystalline powder that is soluble in water and has a molecular weight of 253.28 g/mol. Sulfamethoxazole is a member of the sulfonamide class of antibiotics, which work by inhibiting the growth and reproduction of bacteria.

Mechanism of Action

N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole works by inhibiting the synthesis of dihydrofolic acid, which is an essential component of bacterial DNA synthesis. This leads to the inhibition of bacterial growth and reproduction, ultimately resulting in bacterial death.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole has been shown to have a broad spectrum of activity against both gram-positive and gram-negative bacteria. It is well-absorbed orally and is distributed throughout the body, including the kidneys, where it is excreted in the urine. N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating certain infections.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole is a widely used antibiotic in both clinical and research settings. Its broad spectrum of activity and well-established safety profile make it a valuable tool in the study of bacterial infections. However, its use is limited by the development of antibiotic resistance, which can render it ineffective against certain strains of bacteria.

Future Directions

Future research on N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole may focus on the development of new analogs with improved antibacterial activity and reduced toxicity. Additionally, the use of N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole in combination with other antibiotics may be explored as a strategy to combat antibiotic resistance. Further studies may also investigate the potential anti-inflammatory and immunomodulatory effects of N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole involves the reaction of 4-iodoaniline with 5-isopropyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final product in high yield and purity.

Scientific Research Applications

N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamidezole has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections.

properties

Product Name

N-(4-iodophenyl)-5-isopropyl-2-methoxybenzenesulfonamide

Molecular Formula

C16H18INO3S

Molecular Weight

431.3 g/mol

IUPAC Name

N-(4-iodophenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18INO3S/c1-11(2)12-4-9-15(21-3)16(10-12)22(19,20)18-14-7-5-13(17)6-8-14/h4-11,18H,1-3H3

InChI Key

SVWMBWAMPFTAQG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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